

Application Notes and Protocols for BI-167107 in Radioligand Binding Assays

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Compound of Interest

Compound Name: BI-167107

Cat. No.: B15619068

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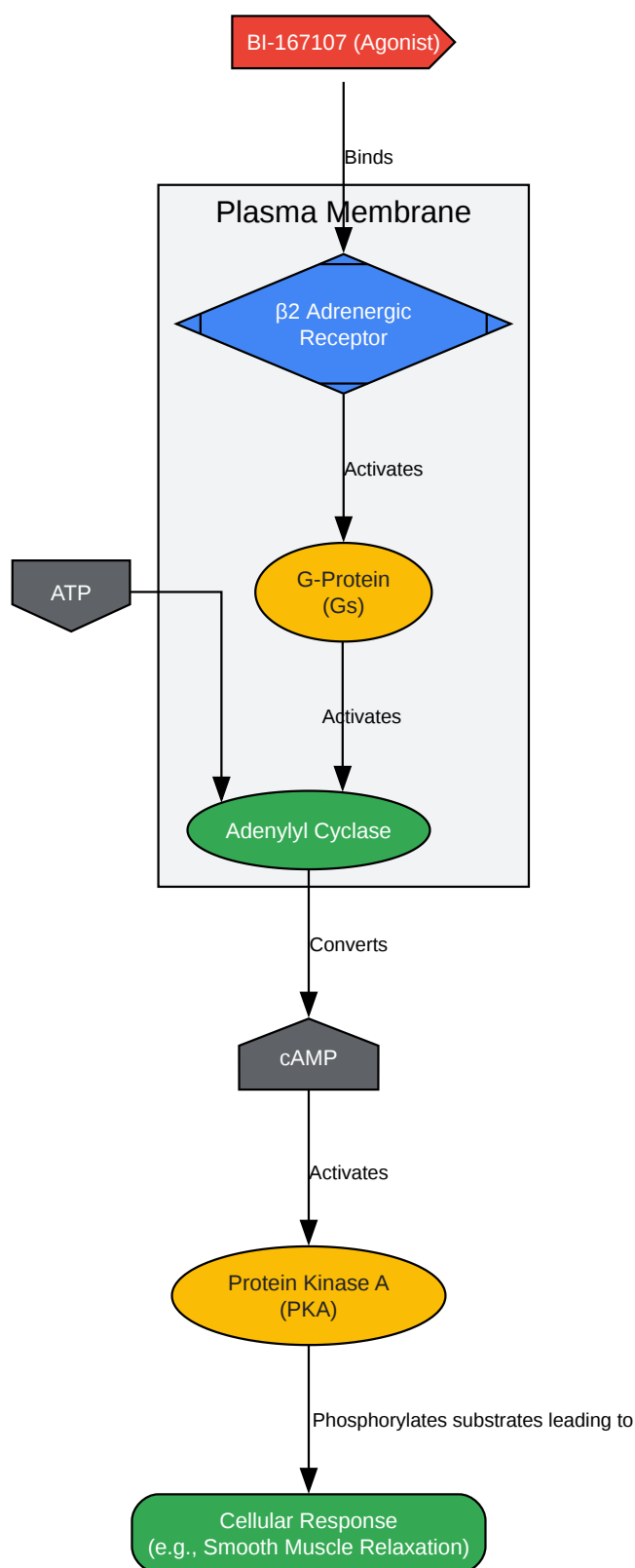
For Researchers, Scientists, and Drug Development Professionals

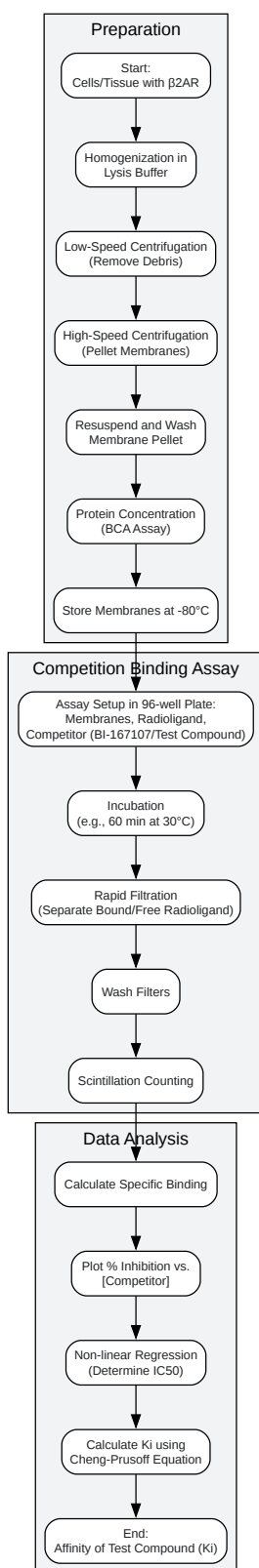
Introduction

BI-167107 is a potent and high-affinity full agonist for the $\beta 2$ adrenergic receptor ($\beta 2AR$), a member of the G-protein coupled receptor (GPCR) family.^{[1][2][3]} With a dissociation constant (Kd) of 84 pM, it exhibits a remarkably slow dissociation rate, making it a valuable tool for biophysical and structural studies.^{[1][4]} While primarily utilized to stabilize the active state of the $\beta 2AR$ for crystallographic studies, its properties also make it a suitable, albeit not commercially available as a radiolabeled compound, candidate for use in radioligand binding assays to characterize the $\beta 2AR$ and screen for novel ligands.^{[2][3]} These application notes provide detailed protocols for utilizing **BI-167107** as a competitor in radioligand binding assays to determine the affinity of test compounds for the $\beta 2AR$.

Target Receptor and Signaling Pathway

BI-167107 primarily targets the $\beta 2$ adrenergic receptor. As a full agonist, it mimics the action of endogenous catecholamines like epinephrine, leading to the activation of the Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger involved in numerous cellular responses, including smooth muscle relaxation, particularly in the bronchi.^{[2][5]}





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